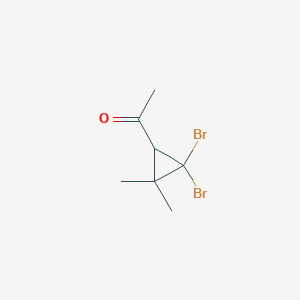
1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one is an organic compound characterized by a cyclopropyl ring substituted with two bromine atoms and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethan-1-one typically involves the dibromocyclopropanation of suitable precursors. One common method is the reaction of an alkene with dibromocarbene, generated in situ from bromoform and a strong base such as sodium hydroxide under phase-transfer conditions . This reaction is often carried out in a two-phase system with vigorous stirring to ensure efficient mixing and high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction control, higher yields, and scalability . The use of flow reactors allows for precise control over reaction parameters, leading to more consistent product quality.
化学反応の分析
Types of Reactions: 1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Corresponding substituted cyclopropyl derivatives.
Reduction: 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethanol.
Oxidation: 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethanoic acid.
科学的研究の応用
1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethan-1-one involves its interaction with molecular targets through its reactive bromine atoms and ketone group. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
類似化合物との比較
1,2-Dibromoethane: A simpler dibromo compound used in organic synthesis and as a fumigant.
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one: A similar compound with chlorine atoms instead of bromine, used in similar applications.
Uniqueness: 1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one is unique due to its specific substitution pattern and the presence of both bromine atoms and a ketone group
特性
CAS番号 |
52100-90-0 |
|---|---|
分子式 |
C7H10Br2O |
分子量 |
269.96 g/mol |
IUPAC名 |
1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10Br2O/c1-4(10)5-6(2,3)7(5,8)9/h5H,1-3H3 |
InChIキー |
SFPLGWCIVIHOQZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C(C1(Br)Br)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
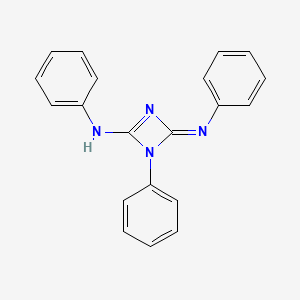


![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
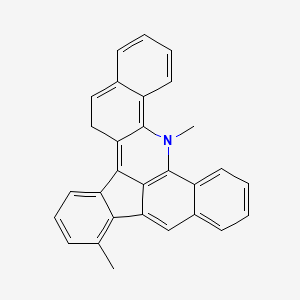
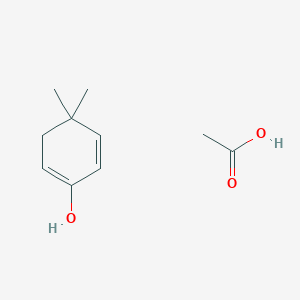
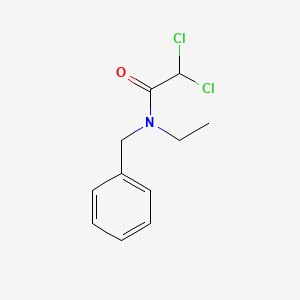
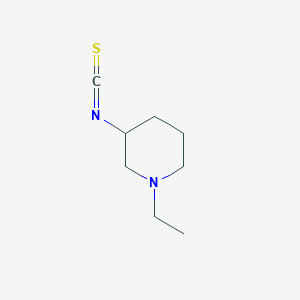
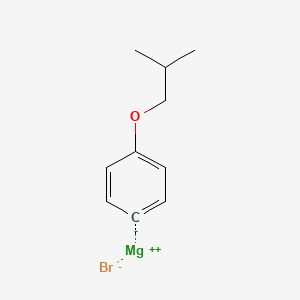
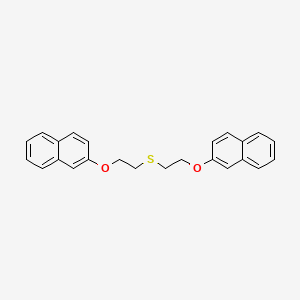
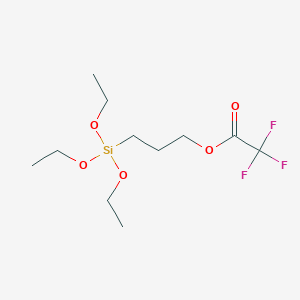
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
